Cas no 2229011-83-8 (3-(5-bromo-3-nitropyridin-2-yl)propan-1-ol)

3-(5-bromo-3-nitropyridin-2-yl)propan-1-ol structure
2229011-83-8 structure
Product name:3-(5-bromo-3-nitropyridin-2-yl)propan-1-ol
CAS No:2229011-83-8
MF:C8H9BrN2O3
Molecular Weight:261.072661161423
CID:5862483
PubChem ID:165690157

3-(5-bromo-3-nitropyridin-2-yl)propan-1-ol 化学的及び物理的性質

名前と識別子

    • 3-(5-bromo-3-nitropyridin-2-yl)propan-1-ol
    • EN300-1921997
    • 2229011-83-8
    • インチ: 1S/C8H9BrN2O3/c9-6-4-8(11(13)14)7(10-5-6)2-1-3-12/h4-5,12H,1-3H2
    • InChIKey: CNBUVNRGFGEXTQ-UHFFFAOYSA-N
    • SMILES: BrC1=CN=C(C(=C1)[N+](=O)[O-])CCCO

計算された属性

  • 精确分子量: 259.97965g/mol
  • 同位素质量: 259.97965g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 198
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 78.9Ų
  • XLogP3: 1.3

3-(5-bromo-3-nitropyridin-2-yl)propan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1921997-5.0g
3-(5-bromo-3-nitropyridin-2-yl)propan-1-ol
2229011-83-8
5g
$3105.0 2023-06-01
Enamine
EN300-1921997-1g
3-(5-bromo-3-nitropyridin-2-yl)propan-1-ol
2229011-83-8
1g
$1070.0 2023-09-17
Enamine
EN300-1921997-10g
3-(5-bromo-3-nitropyridin-2-yl)propan-1-ol
2229011-83-8
10g
$4606.0 2023-09-17
Enamine
EN300-1921997-0.05g
3-(5-bromo-3-nitropyridin-2-yl)propan-1-ol
2229011-83-8
0.05g
$900.0 2023-09-17
Enamine
EN300-1921997-0.25g
3-(5-bromo-3-nitropyridin-2-yl)propan-1-ol
2229011-83-8
0.25g
$985.0 2023-09-17
Enamine
EN300-1921997-0.5g
3-(5-bromo-3-nitropyridin-2-yl)propan-1-ol
2229011-83-8
0.5g
$1027.0 2023-09-17
Enamine
EN300-1921997-10.0g
3-(5-bromo-3-nitropyridin-2-yl)propan-1-ol
2229011-83-8
10g
$4606.0 2023-06-01
Enamine
EN300-1921997-0.1g
3-(5-bromo-3-nitropyridin-2-yl)propan-1-ol
2229011-83-8
0.1g
$943.0 2023-09-17
Enamine
EN300-1921997-5g
3-(5-bromo-3-nitropyridin-2-yl)propan-1-ol
2229011-83-8
5g
$3105.0 2023-09-17
Enamine
EN300-1921997-1.0g
3-(5-bromo-3-nitropyridin-2-yl)propan-1-ol
2229011-83-8
1g
$1070.0 2023-06-01

3-(5-bromo-3-nitropyridin-2-yl)propan-1-ol 関連文献

3-(5-bromo-3-nitropyridin-2-yl)propan-1-olに関する追加情報

Introduction to 3-(5-bromo-3-nitropyridin-2-yl)propan-1-ol (CAS No: 2229011-83-8)

3-(5-bromo-3-nitropyridin-2-yl)propan-1-ol, identified by the Chemical Abstracts Service Number (CAS No) 2229011-83-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of nitropyridine derivatives, which are widely studied for their potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents. The structural features of this molecule, including the presence of both bromine and nitro substituents on a pyridine ring, along with a propanol side chain, make it a versatile intermediate for further chemical modifications and functionalization.

The significance of 3-(5-bromo-3-nitropyridin-2-yl)propan-1-ol lies in its utility as a building block in synthetic chemistry. The bromine atom at the 5-position of the pyridine ring provides a reactive site for cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are fundamental in constructing complex molecular architectures. Similarly, the nitro group at the 3-position can be reduced to an amino group, enabling further derivatization and diversification of the core scaffold. These properties make it an invaluable reagent for medicinal chemists seeking to develop new drug candidates.

In recent years, there has been a growing interest in nitropyridine derivatives due to their demonstrated biological activity. Studies have shown that these compounds exhibit a range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of both bromine and nitro groups in 3-(5-bromo-3-nitropyridin-2-yl)propan-1-ol enhances its potential as a precursor for designing molecules with enhanced bioactivity. For instance, modifications at these positions can fine-tune the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets.

One of the most compelling aspects of this compound is its role in the development of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways and are often implicated in various diseases, including cancer. By leveraging the reactive sites on the pyridine ring, researchers can design inhibitors that specifically target aberrant kinase activity. The propanol side chain in 3-(5-bromo-3-nitropyridin-2-yl)propan-1-ol also provides a handle for further functionalization, allowing for the introduction of pharmacophores that enhance binding affinity and selectivity.

Recent advancements in computational chemistry have further accelerated the discovery process involving 3-(5-bromo-3-nitropyridin-2-yl)propan-1-ol. Molecular modeling techniques have enabled researchers to predict the binding modes of this compound with various biological targets with high accuracy. This has led to the identification of novel scaffolds and analogs with improved pharmacokinetic profiles. Additionally, virtual screening methods have been employed to rapidly sift through large libraries of derivatives, identifying promising candidates for experimental validation.

The synthesis of 3-(5-bromo-3-nitropyridin-2-yl)propan-1-ol is another area where significant progress has been made. Modern synthetic methodologies have streamlined the preparation process, making it more efficient and scalable. For example, palladium-catalyzed cross-coupling reactions have been optimized to introduce bromo or nitro substituents on pre-functionalized pyridine derivatives with high yields. These advancements have not only reduced production costs but also opened up new avenues for exploring its applications.

The biological evaluation of 3-(5-bromo-3-nitropyridin-2-yl)propan-1-ol has revealed several interesting findings. In vitro studies have demonstrated its ability to inhibit the growth of certain cancer cell lines by modulating key signaling pathways. Furthermore, preliminary animal studies have shown promising results regarding its potential as an anti-inflammatory agent. These findings underscore the importance of this compound as a lead molecule for drug discovery efforts.

The future prospects for 3-(5-bromo-3-nitropyridin-2-yloxy)propananone are vast and exciting. As our understanding of disease mechanisms continues to evolve, so does our ability to design molecules that target them more effectively. The versatility of this compound makes it an excellent candidate for further exploration in both academic and industrial settings. Collaborative efforts between chemists, biologists, and pharmacologists will be essential in translating these findings into tangible therapeutic benefits.

In conclusion,CAS No: 2229011 - 83 - 8 serves as a critical component in modern drug discovery pipelines due to its unique structural features and reactivity profile. Its role as an intermediate for constructing complex molecular architectures underscores its importance in pharmaceutical research. As we continue to uncover new applications and refine synthetic methodologies,CAS No: 2229011 - 83 - 8 will undoubtedly remain at forefront scientific endeavors aimed at improving human health.

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